molecular formula C11H19NO3 B1434486 Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate CAS No. 1603517-03-8

Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate

Cat. No. B1434486
M. Wt: 213.27 g/mol
InChI Key: IONTVLGXNBBOOY-UHFFFAOYSA-N
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Description

Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is a compound with the molecular weight of 213.28 . It is a liquid at room temperature . This compound is promising for the production of important biologically active compounds .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3/c1-2-15-10(13)9-3-6-12-11(9)4-7-14-8-5-11/h9,12H,2-8H2,1H3 .


Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Its molecular weight is 213.28 .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is synthesized through the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate, yielding diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate. This compound undergoes partial de-ethoxycarbonylation to produce the target molecule. This process highlights its potential in synthetic organic chemistry, offering a pathway to derive structurally complex spirocyclic compounds (Kuroyan et al., 1991).

Medicinal Chemistry Applications

In medicinal chemistry, ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates have been synthesized via three-component condensation, involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols. These compounds are noteworthy for their potential applications in drug development, showcasing the chemical versatility and potential pharmacological relevance of the core spirocyclic structure (Sabitov et al., 2020).

Advanced Synthetic Methods

A novel synthesis approach for 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents has been developed, underscoring the relevance of this compound in the synthesis of biologically active molecules. This methodological advancement facilitates the production of spirocyclic compounds with significant potential in pharmaceutical research (Ogurtsov & Rakitin, 2020).

Crystallographic and NMR Studies

Further structural and property analysis of related spirocyclic compounds has been conducted through crystallographic and NMR studies. Such research provides deep insights into the molecular geometry, stability, and electronic properties of these compounds, which are crucial for their application in material science and pharmaceutical design (Wen, 2002).

Safety And Hazards

The compound is classified as dangerous with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)9-7-12-8-11(9)3-5-14-6-4-11/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONTVLGXNBBOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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